

Spectroscopic Profile of 8-Bromo-7-methoxycoumarin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Bromo-7-methoxycoumarin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **8-Bromo-7-methoxycoumarin**. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document presents a detailed, predictive analysis based on established spectroscopic principles and data from closely related analogs. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of **8-Bromo-7-methoxycoumarin** in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **8-Bromo-7-methoxycoumarin**. These predictions are derived from the analysis of substituent effects on the coumarin scaffold, drawing comparisons with compounds such as 7-methoxycoumarin, various brominated coumarins, and other 8-substituted coumarin derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **8-Bromo-7-methoxycoumarin** (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ 7.65	d	~ 9.5	H-4
~ 7.40	d	~ 8.8	H-5
~ 6.90	d	~ 8.8	H-6
~ 6.25	d	~ 9.5	H-3
~ 3.95	s	-	-OCH ₃

Table 2: Predicted ¹³C NMR Spectral Data for **8-Bromo-7-methoxycoumarin** (in CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 160.0	C-2 (Carbonyl)
~ 155.0	C-7
~ 154.5	C-8a
~ 143.5	C-4
~ 128.0	C-5
~ 113.5	C-4a
~ 113.0	C-3
~ 112.0	C-6
~ 105.0	C-8
~ 56.5	-OCH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **8-Bromo-7-methoxycoumarin** (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3050-3100	Medium	Aromatic C-H stretch
~ 2950-2980	Weak	Aliphatic C-H stretch (-OCH ₃)
~ 1720-1740	Strong	C=O stretch (α,β-unsaturated lactone)
~ 1600-1620	Strong	C=C stretch (aromatic and pyrone ring)
~ 1500-1550	Medium	C=C stretch (aromatic)
~ 1250-1280	Strong	Asymmetric C-O-C stretch (aryl ether)
~ 1020-1050	Medium	Symmetric C-O-C stretch (aryl ether)
~ 800-850	Strong	C-H out-of-plane bending (aromatic)
~ 550-650	Medium	C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **8-Bromo-7-methoxycoumarin** (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
254/256	High	$[M]^{+\cdot}$ (Molecular ion peak, bromine isotopes)
226/228	Medium	$[M - CO]^{+\cdot}$
211/213	Medium	$[M - CO - CH_3]^+$
147	High	$[M - Br - CO]^+$
132	Medium	$[M - Br - CO - CH_3]^+$
104	Medium	$[C_7H_4O]^+$
76	Medium	$[C_6H_4]^+$

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are standard procedures for the analysis of solid organic compounds like coumarin derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and ^{13}C NMR spectra to elucidate the molecular structure.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **8-Bromo-7-methoxycoumarin**.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Parameters (for a 400 MHz Spectrometer):

- ^1H NMR:
 - Acquisition frequency: 400 MHz
 - Spectral width: -2 to 12 ppm
 - Pulse width: 30°
 - Acquisition time: 4 seconds
 - Relaxation delay: 2 seconds
 - Number of scans: 16
- ^{13}C NMR:
 - Acquisition frequency: 100 MHz
 - Spectral width: 0 to 200 ppm
 - Pulse program: Proton-decoupled
 - Acquisition time: 1.5 seconds
 - Relaxation delay: 5 seconds
 - Number of scans: 1024
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase correct the resulting spectrum.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ^1H and 77.16 ppm (CDCl_3) for ^{13}C .
 - Integrate the peaks in the ^1H NMR spectrum.

- Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

- Sample Preparation:
 - Place approximately 1-2 mg of **8-Bromo-7-methoxycoumarin** and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[\[1\]](#)
 - Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.[\[1\]](#)
 - Transfer the powder to a pellet-pressing die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[\[1\]](#)
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

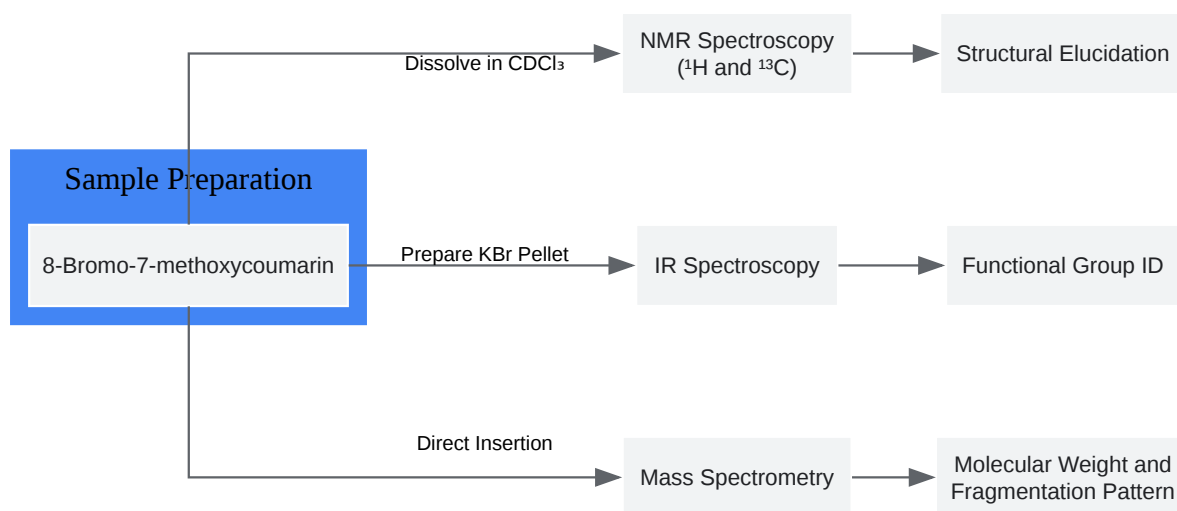
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Ionization:
 - The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[\[2\]](#)[\[3\]](#)
 - This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).[\[5\]](#)
- Mass Analysis:
 - The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - An electron multiplier detector records the abundance of each ion.
 - The resulting mass spectrum is a plot of relative intensity versus m/z .
- Data Analysis:
 - Identify the molecular ion peak to confirm the molecular weight. The presence of bromine will result in a characteristic $M/M+2$ isotopic pattern with approximately equal intensities.
 - Analyze the fragmentation pattern to gain further structural information.

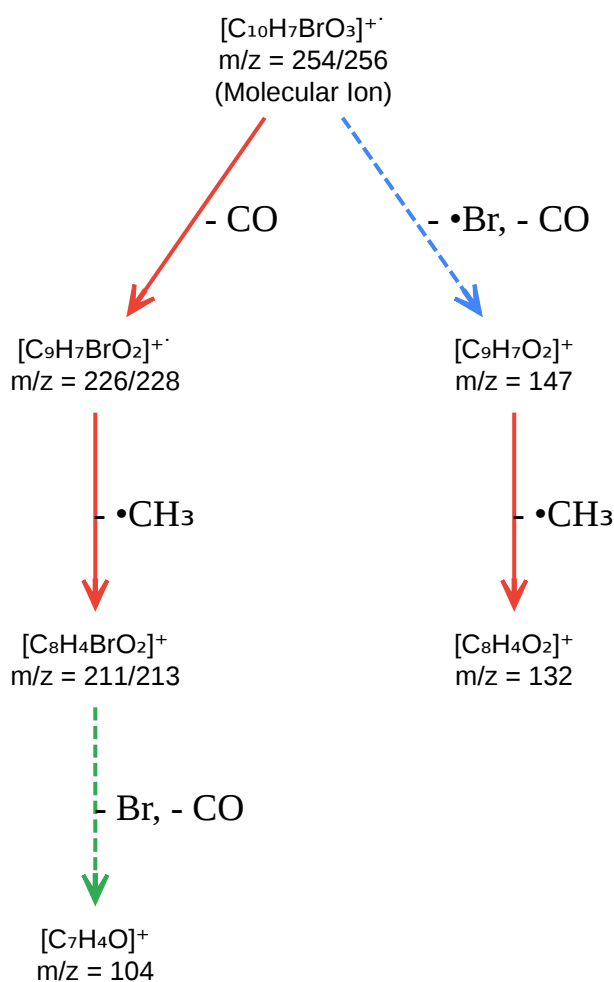
Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the predicted fragmentation pathway.



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Caption: Workflow for the spectroscopic analysis of **8-Bromo-7-methoxycoumarin**.



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Caption: Predicted mass fragmentation pathway for **8-Bromo-7-methoxycoumarin**.

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